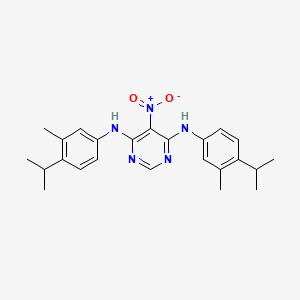

N~4~,N~6~-bis(4-isopropyl-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine

Description

N⁴,N⁶-bis(4-isopropyl-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine is a pyrimidine derivative featuring a central 5-nitro-pyrimidine core substituted at the 4- and 6-positions with 4-isopropyl-3-methylphenyl groups.

Properties

IUPAC Name |

4-N,6-N-bis(3-methyl-4-propan-2-ylphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O2/c1-14(2)20-9-7-18(11-16(20)5)27-23-22(29(30)31)24(26-13-25-23)28-19-8-10-21(15(3)4)17(6)12-19/h7-15H,1-6H3,(H2,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWRILODXJTLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C(=NC=N2)NC3=CC(=C(C=C3)C(C)C)C)[N+](=O)[O-])C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of N~4~,N~6~-bis(4-isopropyl-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine can be expressed as . The structure consists of a pyrimidine core substituted with two isopropyl-3-methylphenyl groups and a nitro group at the 5-position. This configuration may influence its solubility, stability, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 366.46 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P | Not determined |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in human cancer cells by activating caspase pathways, which are critical for programmed cell death.

Antimicrobial Effects

Research has also highlighted the antimicrobial activity of related compounds. Studies suggest that the presence of the nitro group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against a range of pathogens. For example, a study published in the Journal of Antimicrobial Chemotherapy reported that nitro-substituted pyrimidines exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- In Vitro Studies : A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

- Animal Models : In vivo experiments using murine models demonstrated that administration of this compound significantly reduced tumor growth compared to control groups. Tumor size was measured over a period of four weeks, showing a reduction by up to 50% in treated animals.

- Mechanism of Action : Further investigations revealed that the compound may inhibit DNA synthesis and repair mechanisms in cancer cells, leading to increased cellular stress and eventual apoptosis.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

Hydrogen Bonding and Crystal Packing

- Target Compound: The nitro and amine groups facilitate hydrogen bonding, likely forming R₂²(8) or R₂²(10) graph sets (Etter’s terminology). Bulky substituents may disrupt extended networks, favoring isolated dimers .

- Diphenyl Analog : Simpler phenyl groups allow tighter packing, as seen in small-molecule crystallography using SHELX refinements .

Q & A

Q. What are the recommended methodologies for synthesizing N⁴,N⁶-bis(4-isopropyl-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine?

Synthesis typically involves multi-step condensation reactions. A validated approach includes using substituted aryl amines and nitro-substituted pyrimidine precursors in polar solvents (e.g., acetic acid or n-butanol) under reflux conditions. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through recrystallization in ethanol or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm nitro (-NO₂) and amine (-NH₂) functional groups.

- ¹H/¹³C NMR to resolve aromatic protons and substituent patterns (e.g., isopropyl and methyl groups).

- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis. Comparative studies of nitro-substituted pyrimidines suggest nitro groups significantly alter electronic properties, detectable via UV-Vis spectroscopy .

Q. What purification strategies are effective for isolating this compound?

Recrystallization in ethanol is commonly used, but advanced methods like high-performance liquid chromatography (HPLC) or membrane-based separation technologies (e.g., nanofiltration) may improve yield and purity, particularly for thermally sensitive intermediates .

Q. How does the compound behave under standard reaction conditions (e.g., acidic/basic media)?

The nitro group confers stability under acidic conditions but may undergo reduction in strongly basic or reductive environments. Reactivity at the pyrimidine core (e.g., nucleophilic substitution at C-2 or C-4) depends on electron-withdrawing effects of substituents .

Advanced Research Questions

Q. How do substituents (e.g., nitro, isopropyl) influence the compound’s electronic and steric properties?

- Nitro groups reduce basicity at adjacent nitrogen atoms due to electron-withdrawing effects, as demonstrated in spectroscopic studies of 5-nitropyrimidine derivatives .

- Isopropyl/methyl groups introduce steric hindrance, affecting regioselectivity in substitution reactions. Computational modeling (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals.

Q. What experimental designs address stability challenges during long-term storage or catalytic applications?

- Accelerated stability testing under varying humidity/temperature conditions.

- Microencapsulation or inert-atmosphere storage to prevent nitro group degradation.

- In situ spectroscopic monitoring (e.g., Raman) to detect decomposition pathways .

Q. How can computational modeling enhance understanding of its reactivity or binding interactions?

- Molecular docking to predict interactions with biological targets (e.g., enzymes).

- QM/MM simulations to explore transition states in substitution reactions.

- Solvent effect analysis using COSMO-RS to optimize reaction solvents .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting spectroscopic assignments)?

- Cross-validate results using multiple techniques (e.g., XRD for crystallographic confirmation of NMR assignments).

- Replicate experiments under controlled conditions (e.g., standardized solvent systems).

- Theoretical alignment : Compare experimental data with computational predictions (e.g., NMR chemical shift calculations via DFT) .

Methodological Considerations

- Experimental Design : Align synthesis and characterization protocols with established frameworks (e.g., Bruyne’s quadripolar model) to integrate theoretical, technical, and epistemological rigor .

- Data Interpretation : Use hierarchical clustering or PCA to analyze spectral datasets and identify outliers in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.